4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile
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Overview
Description
4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile is a heterocyclic compound that features a pyrazolo[1,5-A]pyrazine core with two chlorine atoms at positions 4 and 6, and a cyano group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloropyrazole with cyanogen bromide in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors for cancer treatment.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a CDK2 inhibitor.
Uniqueness: 4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile is unique due to its specific substitution pattern and the presence of a cyano group, which can influence its reactivity and interactions with biological targets. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C7H2Cl2N4 |
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Molecular Weight |
213.02 g/mol |
IUPAC Name |
4,6-dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile |
InChI |
InChI=1S/C7H2Cl2N4/c8-5-3-13-6(7(9)12-5)4(1-10)2-11-13/h2-3H |
InChI Key |
FQHQSNZJYUOBQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C2=C(C=NN21)C#N)Cl)Cl |
Origin of Product |
United States |
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